3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline
Overview
Description
3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline is a chemical compound with the molecular formula C12H19N3O2S and a molecular weight of 269.37 g/mol It is characterized by the presence of a diazepane ring, a sulfonyl group, and an aniline moiety
Preparation Methods
The synthesis of 3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline involves several steps. One common synthetic route includes the reaction of 4-methyl-1,4-diazepane with sulfonyl chloride to form the sulfonyl derivative, which is then reacted with aniline to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target, but generally, the compound acts by altering the function of proteins or other biomolecules .
Comparison with Similar Compounds
3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline can be compared with other similar compounds, such as:
3-[(4-Methylpiperazin-1-yl)sulfonyl]aniline: This compound has a piperazine ring instead of a diazepane ring, which affects its chemical properties and biological activity.
3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAWKHGOPHJYFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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